Cas no 1806593-23-6 (3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid)

3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid
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- インチ: 1S/C11H11ClO3/c1-6-8(10(12)7(2)13)4-3-5-9(6)11(14)15/h3-5,10H,1-2H3,(H,14,15)
- InChIKey: TYTKAMFVKLWZQU-UHFFFAOYSA-N
- ほほえんだ: ClC(C(C)=O)C1C=CC=C(C(=O)O)C=1C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 265
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 54.4
3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010015163-250mg |
3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid |
1806593-23-6 | 97% | 250mg |
480.00 USD | 2021-07-05 | |
Alichem | A010015163-500mg |
3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid |
1806593-23-6 | 97% | 500mg |
831.30 USD | 2021-07-05 | |
Alichem | A010015163-1g |
3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid |
1806593-23-6 | 97% | 1g |
1,519.80 USD | 2021-07-05 |
3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid 関連文献
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acidに関する追加情報
Professional Introduction to 3-(1-Chloro-2-oxopropyl)-2-methylbenzoic Acid (CAS No. 1806593-23-6)
3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1806593-23-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a benzoic acid core with a chloro-substituted propyl side chain and a methyl group at the second position, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of 3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid consists of a benzene ring substituted with a carboxylic acid group at one position and a 1-chloro-2-oxopropyl group attached to another. The presence of the chloro group and the ester-like functionality (due to the oxopropyl group) imparts reactivity that is highly useful in medicinal chemistry. Specifically, the chloro-substituent can participate in nucleophilic substitution reactions, while the oxopropyl group can undergo hydrolysis or condensation reactions, making this compound a versatile building block for more complex molecules.
In recent years, there has been growing interest in developing novel bioactive compounds derived from benzoic acid derivatives due to their broad spectrum of biological activities. 3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid has been explored as a precursor in the synthesis of potential therapeutic agents. For instance, researchers have investigated its utility in generating derivatives with anti-inflammatory, antimicrobial, and even anticancer properties. The benzoic acid moiety is well-known for its role in various metabolic pathways and its ability to modulate enzyme activities, which has spurred investigations into its structural analogs.
One of the most compelling aspects of 3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid is its potential as a scaffold for drug discovery. The combination of the carboxylic acid and chloro-substituted side chain allows for diverse functionalization strategies. For example, researchers have employed palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups at the reactive positions, leading to novel compounds with enhanced pharmacological profiles. These modifications have been particularly promising in developing small-molecule inhibitors targeting specific biological pathways.
The pharmaceutical industry has also shown interest in this compound due to its potential role in addressing unmet medical needs. Preclinical studies have demonstrated that certain derivatives of benzoic acid can exhibit significant therapeutic effects by interacting with biological targets such as enzymes and receptors. The structural features of 3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid, including its aromatic ring system and functional groups, contribute to its binding affinity and selectivity towards these targets. This has made it an attractive candidate for further development into clinical candidates.
Moreover, advancements in computational chemistry and molecular modeling have facilitated the rational design of new derivatives based on 3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid. By leveraging these computational tools, researchers can predict the binding modes of potential drug candidates and optimize their structures for improved efficacy and reduced toxicity. This approach has accelerated the drug discovery process and has led to several high-quality candidates entering preclinical development pipelines.
In addition to its pharmaceutical applications, 3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid has found utility in agrochemical research. Derivatives of benzoic acid are known to possess herbicidal and pesticidal properties, making them valuable in crop protection strategies. The unique reactivity of this compound allows for the synthesis of novel agrochemicals that are more effective against resistant strains of weeds and pests while maintaining environmental safety.
The synthesis of 3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid itself is an intriguing challenge that highlights the ingenuity of modern organic chemistry. Traditional synthetic routes often involve multi-step sequences involving chlorination, esterification, and functional group transformations. However, recent methodologies have focused on more efficient one-pot or streamlined processes that minimize waste and improve yields. These advances are crucial for both academic research and industrial-scale production.
From a regulatory perspective, compounds like 3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid must undergo rigorous testing to ensure their safety and efficacy before they can be commercialized. Regulatory agencies require comprehensive data on their chemical stability, toxicity profiles, and pharmacokinetic properties. Researchers must adhere to strict guidelines during both preclinical and clinical studies to ensure that these compounds meet the necessary standards for human or animal use.
The future prospects for 3-(1-Chloro-2-oxopropyl)-2-methylbenzoic acid are promising, with ongoing research exploring new synthetic pathways and applications. As our understanding of biological systems continues to evolve, so too will our ability to design molecules that interact with them in meaningful ways. This compound represents just one example of how structural diversity can lead to innovative solutions in medicine and beyond.
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